molecular formula C4H7Cl3GeO2 B8628410 2-Methyl-3-(trichlorogermyl)propanoic acid CAS No. 21291-00-9

2-Methyl-3-(trichlorogermyl)propanoic acid

Cat. No. B8628410
CAS RN: 21291-00-9
M. Wt: 266.1 g/mol
InChI Key: BBKZEYDTCMRBCR-UHFFFAOYSA-N
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Patent
US05071873

Procedure details

84.7 ml (0.1 mol) of methacrylic acid was added dropwise over 5 minutes to 18 g (0.1 mol) of crude trichlorogermane which had been cooled to 5° C. in an ice bath. The mixture was stirred at the same temperature for one hour and then at room temperature for 1.5 hour. The precipitated crystal was filtered by suction, washed with 10 ml of n-hexane which had been dried over potassium chloride for four times, dried by suction and kept in a desiccator containing phosphorus pentoxide at 65° C. for one hour with reducing the pressure by a vacuum pump which uses potassium hydroxide containing trap to obtain 17.03 g of crystalline 2-methyl-3-(trichlorogermyl) propionic acid:
Quantity
84.7 mL
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Cl:7][GeH:8]([Cl:10])[Cl:9]>>[CH3:3][CH:2]([CH2:4][Ge:8]([Cl:10])([Cl:9])[Cl:7])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
84.7 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
0.1 mol
Type
reactant
Smiles
Cl[GeH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 hour
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was filtered by suction
WASH
Type
WASH
Details
washed with 10 ml of n-hexane which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
had been dried over potassium chloride for four times
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
kept in a desiccator
ADDITION
Type
ADDITION
Details
containing phosphorus pentoxide at 65° C. for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)O)C[Ge](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.03 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.